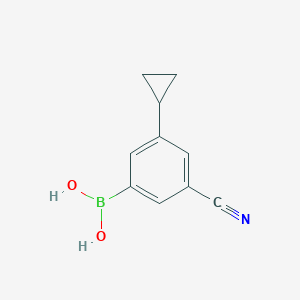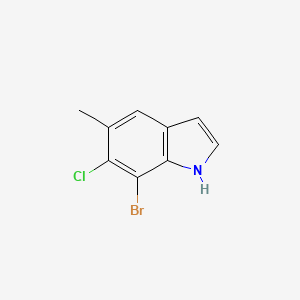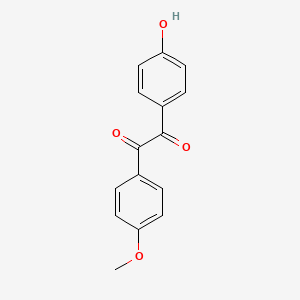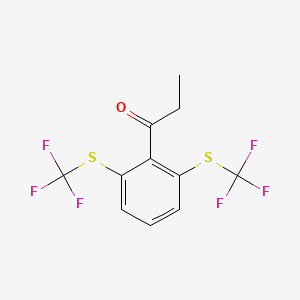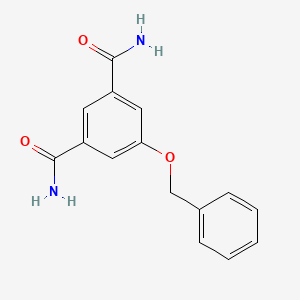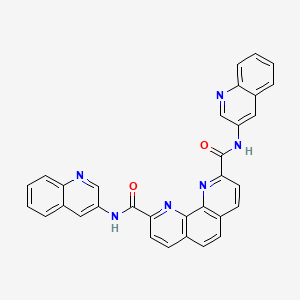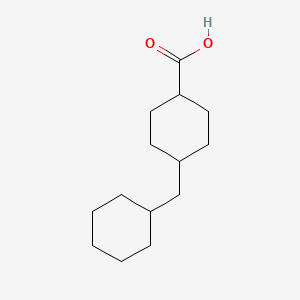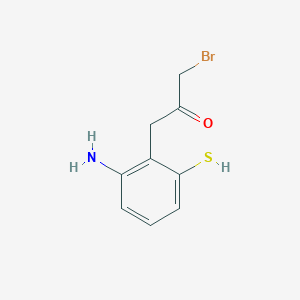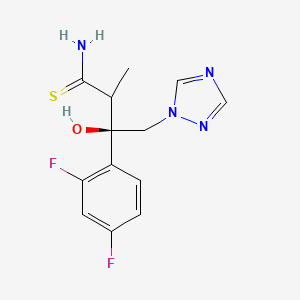
Diphenyltrichlorophosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyltrichlorophosphorane is an organophosphorus compound characterized by the presence of two phenyl groups and three chlorine atoms attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
Diphenyltrichlorophosphorane can be synthesized through the reaction of diphenylphosphine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the trichlorophosphorane derivative. The general reaction can be represented as follows:
Ph2PH+3Cl2→Ph2PCl3+3HCl
where Ph represents the phenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with appropriate safety measures to handle chlorine gas. The reaction is conducted under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Diphenyltrichlorophosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as alkoxides, amines, or thiolates.
Reduction Reactions: The compound can be reduced to diphenylphosphine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: this compound can be oxidized to form diphenylphosphine oxide using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Hydrogen peroxide (H2O2) or other peroxides are used under controlled conditions to prevent over-oxidation.
Major Products Formed
Substitution: Formation of diphenylphosphine derivatives with various substituents.
Reduction: Formation of diphenylphosphine.
Oxidation: Formation of diphenylphosphine oxide.
科学的研究の応用
Diphenyltrichlorophosphorane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in the development of phosphorus-containing biomolecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of diphenyltrichlorophosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom, being electron-rich, can donate electron density to form bonds with electrophiles. Conversely, the chlorine atoms can be substituted by nucleophiles, making the compound versatile in its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Contains three phenyl groups attached to a phosphorus atom.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom attached to a phosphorus atom.
Trichlorophosphine: Contains three chlorine atoms attached to a phosphorus atom.
Uniqueness
Diphenyltrichlorophosphorane is unique due to the presence of both phenyl groups and chlorine atoms, which impart distinct reactivity patterns. Unlike triphenylphosphine, which is primarily used as a ligand, this compound can participate in a wider range of chemical transformations due to the presence of reactive chlorine atoms. Compared to diphenylphosphine, the trichlorophosphorane derivative offers additional sites for substitution reactions, enhancing its utility in synthetic chemistry.
特性
CAS番号 |
1017-89-6 |
|---|---|
分子式 |
C12H10Cl3P |
分子量 |
291.5 g/mol |
IUPAC名 |
trichloro(diphenyl)-λ5-phosphane |
InChI |
InChI=1S/C12H10Cl3P/c13-16(14,15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChIキー |
RQIITWKDTBNDJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)
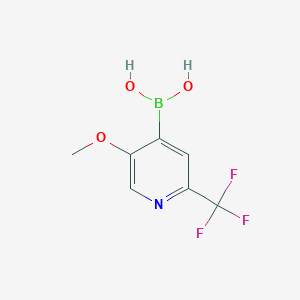
![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
